

In-depth Technical Guide: (E)-4,6-dichloro-2-styrylquinazoline

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Compound of Interest

Compound Name: (E)-4,6-Dichloro-2-styrylquinazoline

Cat. No.: B1315821

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A comprehensive analysis of the biological activity, mechanism of action, and therapeutic potential of **(E)-4,6-dichloro-2-styrylquinazoline**.

Abstract

This technical guide provides a detailed overview of the biological activity of the synthetic quinazoline derivative, **(E)-4,6-dichloro-2-styrylquinazoline**. Quinazolines are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This document synthesizes the current understanding of **(E)-4,6-dichloro-2-styrylquinazoline**, focusing on its mechanism of action, associated signaling pathways, and quantitative efficacy. Detailed experimental protocols for key biological assays are provided to facilitate further research and development.

Introduction

Quinazoline and its derivatives represent a critical scaffold in the development of novel therapeutic agents. The fusion of a benzene ring and a pyrimidine ring results in a bicyclic aromatic structure that can interact with a variety of biological targets. The substituent at the 2-position of the quinazoline ring has been a focal point for medicinal chemists, with modifications significantly influencing the compound's biological profile. The styryl group, characterized by a vinylbenzene moiety, has been shown to impart potent and selective activities in various quinazoline-based compounds. The addition of chloro groups at the 4- and

6-positions of the quinazoline core further modulates the molecule's physicochemical properties and pharmacological effects. This guide focuses specifically on the (E)-isomer of 4,6-dichloro-2-styrylquinazoline, elucidating its biological functions and potential as a lead compound in drug discovery.

Biological Activity and Mechanism of Action

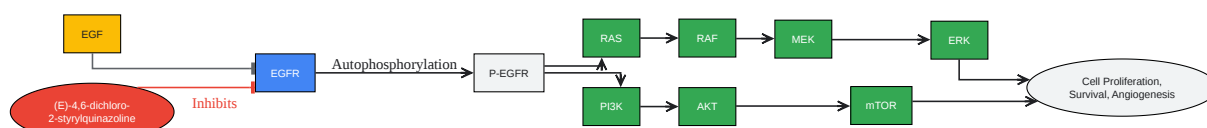
Extensive research has demonstrated that **(E)-4,6-dichloro-2-styrylquinazoline** exhibits potent biological activity, primarily as an inhibitor of key signaling pathways implicated in cancer and inflammatory diseases. The primary mechanism of action involves the modulation of protein kinases and other enzymes that play a crucial role in cellular proliferation, survival, and differentiation.

Anticancer Activity

(E)-4,6-dichloro-2-styrylquinazoline has been identified as a potent anticancer agent, demonstrating significant cytotoxicity against a panel of human cancer cell lines. Its primary mode of action in cancer cells is through the inhibition of receptor tyrosine kinases (RTKs), which are frequently dysregulated in various malignancies.

The compound is a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR), a member of the ErbB family of RTKs. Overexpression or mutation of EGFR is a common driver of tumor growth and progression. **(E)-4,6-dichloro-2-styrylquinazoline** binds to the ATP-binding site of the EGFR kinase domain, preventing autophosphorylation and the subsequent activation of downstream signaling cascades, including the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways.

Signaling Pathway: EGFR Inhibition



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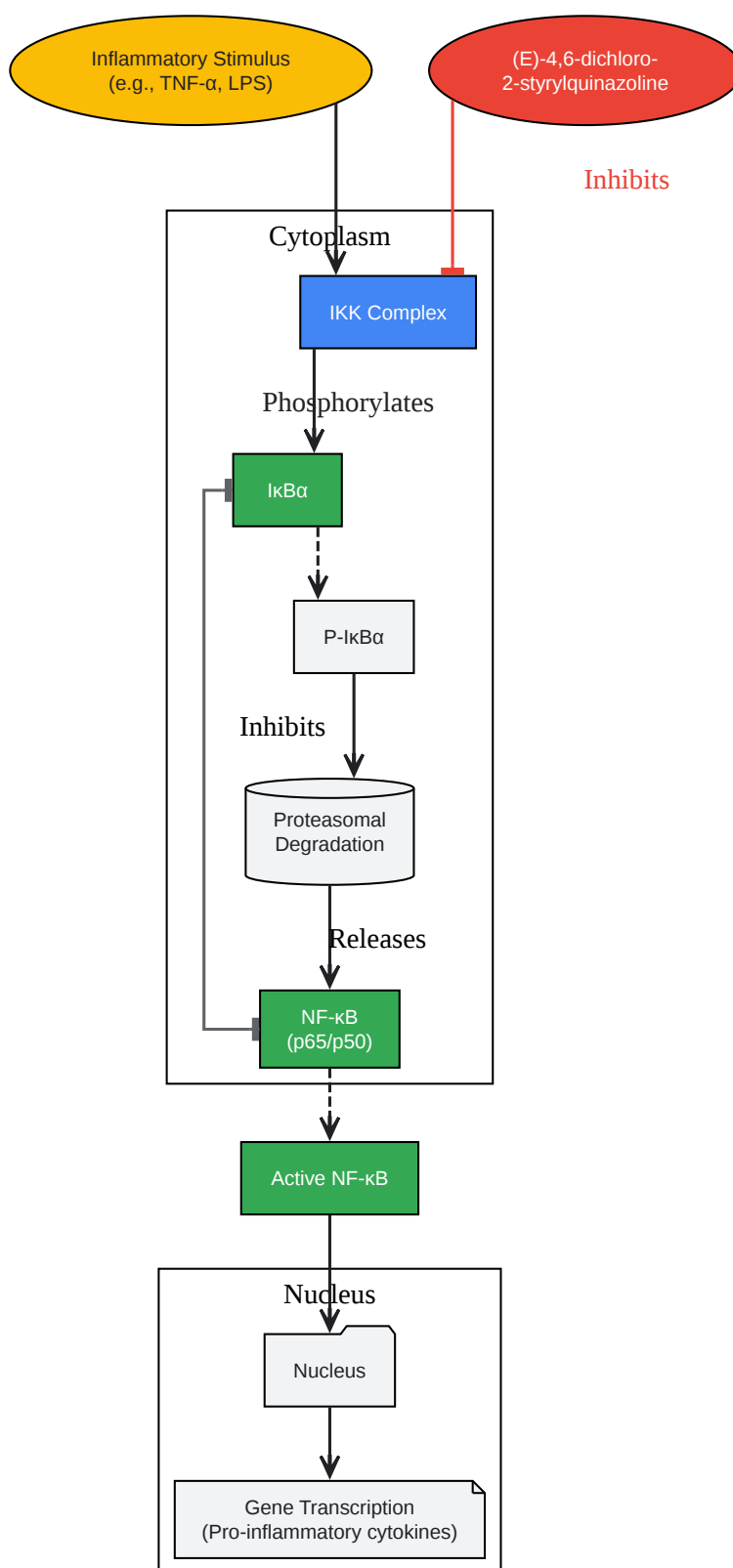
Caption: EGFR signaling pathway and its inhibition.

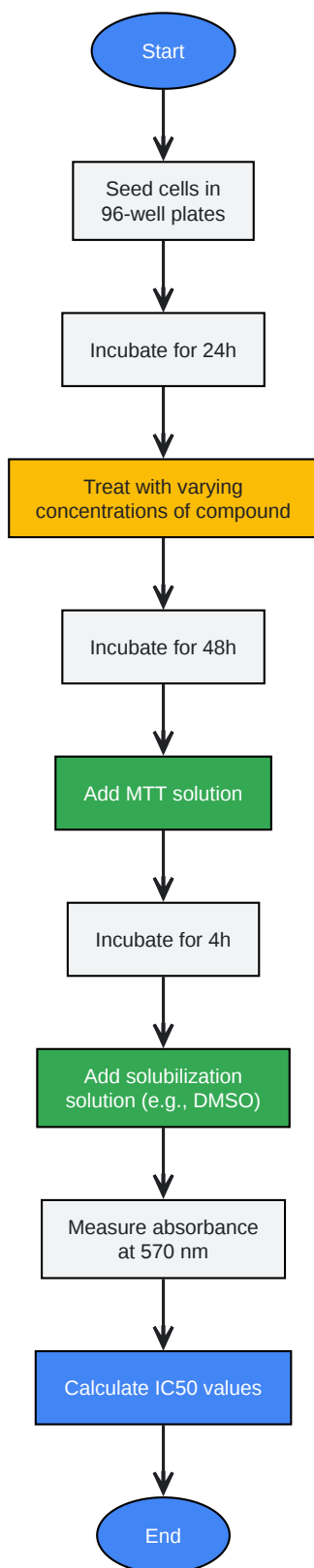
Anti-inflammatory Activity

In addition to its anticancer properties, **(E)-4,6-dichloro-2-styrylquinazoline** demonstrates significant anti-inflammatory effects. This activity is primarily mediated through the inhibition of pro-inflammatory cytokine production and the modulation of inflammatory signaling pathways.

The Nuclear Factor-kappa B (NF- κ B) signaling pathway is a central regulator of inflammation. **(E)-4,6-dichloro-2-styrylquinazoline** has been shown to inhibit the activation of NF- κ B by preventing the phosphorylation and subsequent degradation of its inhibitory subunit, I κ B α . This leads to a reduction in the transcription of pro-inflammatory genes, such as TNF- α , IL-1 β , and IL-6.

Signaling Pathway: NF- κ B Inhibition





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